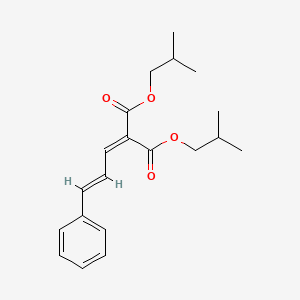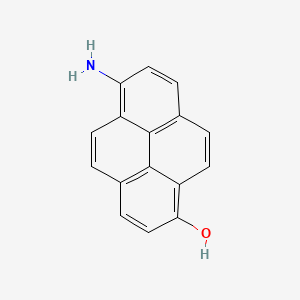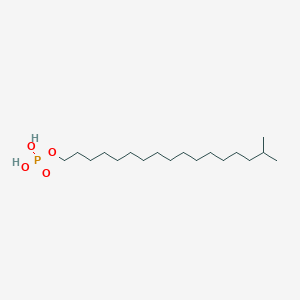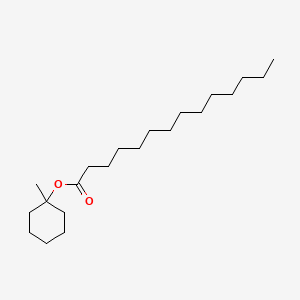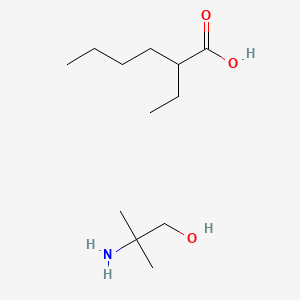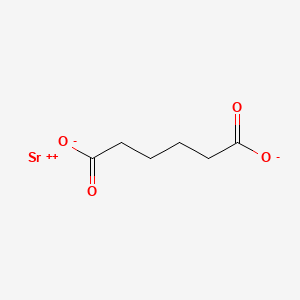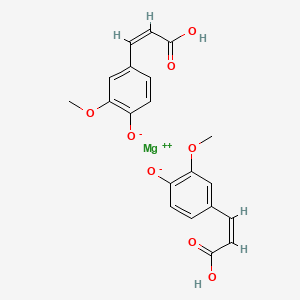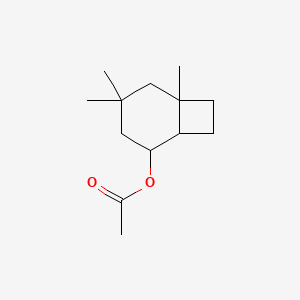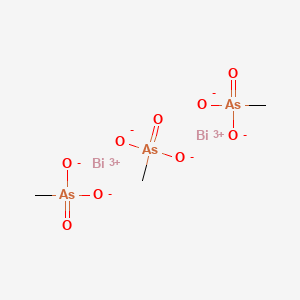
Dibismuth tris(methylarsonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibismuth tris(methylarsonate) is an organobismuth compound with the molecular formula C3H9As3Bi2O9. It is a relatively complex compound that contains bismuth, arsenic, carbon, hydrogen, and oxygen atoms. Organobismuth compounds are known for their low toxicity and low radioactivity, making them attractive for various applications in chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibismuth tris(methylarsonate) typically involves the reaction of bismuth salts with methylarsonic acid. One common method is to react bismuth nitrate with methylarsonic acid in an aqueous medium under controlled pH conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of dibismuth tris(methylarsonate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bismuth salts and methylarsonic acid, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through multiple recrystallization steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Dibismuth tris(methylarsonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: The methylarsonate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth oxides, while reduction can produce bismuth metal or lower oxidation state bismuth compounds .
Scientific Research Applications
Dibismuth tris(methylarsonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in antimicrobial applications.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of dibismuth tris(methylarsonate) involves its interaction with molecular targets and pathways within biological systems. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial effects. The compound can interfere with metal ion homeostasis and induce oxidative stress, which contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Bismuth subgallate
- Bismuth subsalicylate
- Bismuth nitrate
- Bismuth oxide
Uniqueness
Dibismuth tris(methylarsonate) is unique due to its specific combination of bismuth and methylarsonate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
85237-42-9 |
|---|---|
Molecular Formula |
C3H9As3Bi2O9 |
Molecular Weight |
831.82 g/mol |
IUPAC Name |
dibismuth;methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/3CH5AsO3.2Bi/c3*1-2(3,4)5;;/h3*1H3,(H2,3,4,5);;/q;;;2*+3/p-6 |
InChI Key |
NHCRDWRQVGLZBT-UHFFFAOYSA-H |
Canonical SMILES |
C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].[Bi+3].[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



